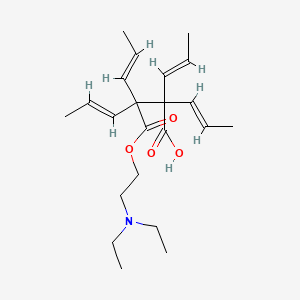
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate is a chemical compound with the molecular formula C22H35NO4 and a molecular weight of 377.5176 g/mol . This compound is known for its unique structure, which includes a diethylamino group and a tetrapropenyl succinate moiety.
Vorbereitungsmethoden
The synthesis of 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate involves several steps. The primary synthetic route includes the reaction of diethylamine with an appropriate succinic acid derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Drug Development :
- The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure allows it to interact with biological systems effectively, making it a candidate for drug formulation targeting various conditions.
- Its diethylamino group enhances its bioavailability and pharmacokinetic properties.
-
Cosmetic Formulations :
- It is utilized in cosmetic products for its emulsifying and stabilizing properties. The compound can improve the texture and consistency of creams and lotions, enhancing user experience.
- Research has shown that formulations containing this compound exhibit improved moisturizing effects due to its ability to form stable emulsions .
- Chemical Catalysis :
Agrochemical Applications
- Pesticides :
- 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate is explored as a component in pesticide formulations. Its efficacy in controlling pests while being less harmful to beneficial organisms has been a focus of research.
- The compound's stability and effectiveness at low concentrations make it an attractive option for environmentally friendly pest control solutions .
Case Study 1: Cosmetic Formulation Development
A study conducted on the formulation of a moisturizing cream using this compound evaluated its effects on skin hydration. The results indicated that formulations with this compound showed significant improvements in skin moisture retention compared to control formulations without it. The study utilized response surface methodology to optimize the formulation .
Case Study 2: Pharmaceutical Efficacy
In a research project aimed at developing new analgesics, this compound was tested for its pain-relieving properties. Preliminary results indicated that it could modulate pain pathways effectively, suggesting potential use in pain management therapies .
Wirkmechanismus
The mechanism of action of 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate can be compared with similar compounds such as:
This compound: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.
1-(2-(Dimethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Eigenschaften
CAS-Nummer |
97889-84-4 |
|---|---|
Molekularformel |
C22H35NO4 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid |
InChI |
InChI=1S/C22H35NO4/c1-7-13-21(14-8-2,19(24)25)22(15-9-3,16-10-4)20(26)27-18-17-23(11-5)12-6/h7-10,13-16H,11-12,17-18H2,1-6H3,(H,24,25)/b13-7+,14-8+,15-9+,16-10+ |
InChI-Schlüssel |
HMFFRWGUXCFTLM-HPWFBKAGSA-N |
Isomerische SMILES |
CCN(CCOC(=O)C(C(C(=O)O)(/C=C/C)/C=C/C)(/C=C/C)/C=C/C)CC |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(C=CC)(C=CC)C(C=CC)(C=CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















